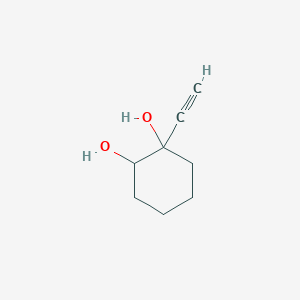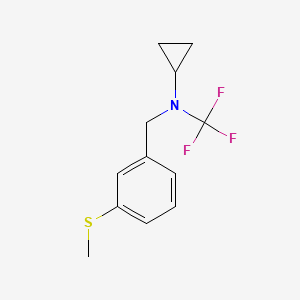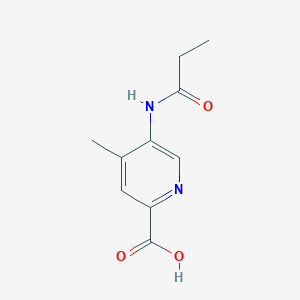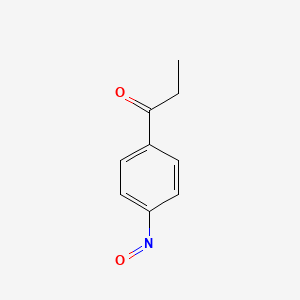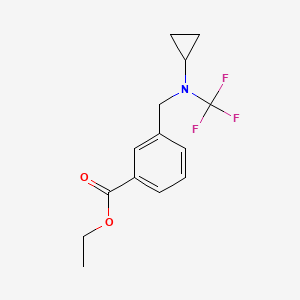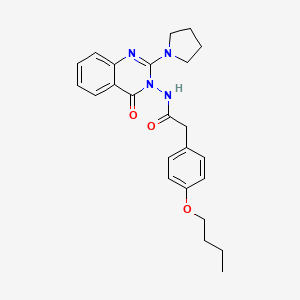
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-butoxybenzaldehyde, 2-aminobenzamide, and pyrrolidine. The key steps could involve:
Condensation Reaction: Formation of the quinazoline core by reacting 4-butoxybenzaldehyde with 2-aminobenzamide under acidic or basic conditions.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Cyclization: Formation of the pyrrolidinone ring by cyclization of the intermediate with pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
化学反応の分析
Types of Reactions
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound might inhibit or activate specific proteins, affecting cellular processes like proliferation, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
- 2-(4-methoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
Uniqueness
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and biological activity. The specific substitution pattern on the quinazoline core can also affect its interaction with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C24H28N4O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-16-31-19-12-10-18(11-13-19)17-22(29)26-28-23(30)20-8-4-5-9-21(20)25-24(28)27-14-6-7-15-27/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,26,29) |
InChIキー |
BLALJHRWOZZGSO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


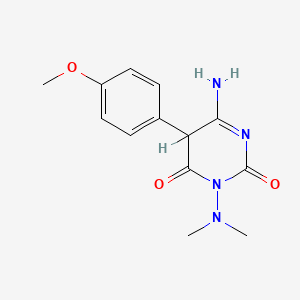
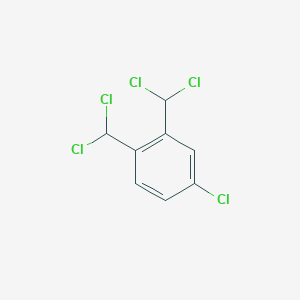
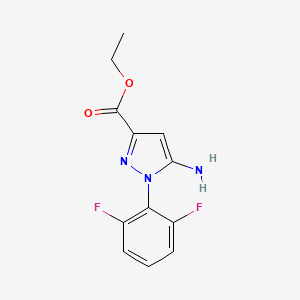
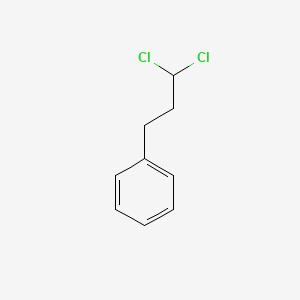
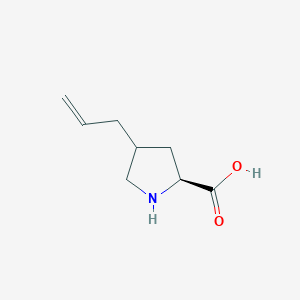
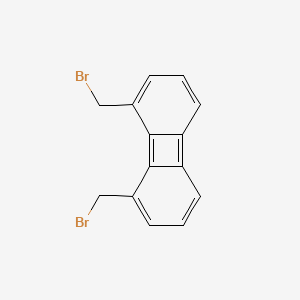
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
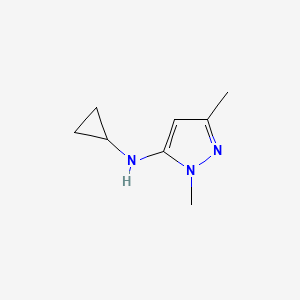
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
